molecular formula C10H12N2O4 B8806654 2,3'-ANHYDROTHYMIDINE

2,3'-ANHYDROTHYMIDINE

Cat. No.: B8806654
M. Wt: 224.21 g/mol
InChI Key: JCSNHEYOIASGKU-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Anhydronucleoside Chemistry

The exploration of anhydronucleosides, also known as cyclonucleosides, dates back to the mid-20th century. These compounds are characterized by an intramolecular covalent bond between the nucleobase and the sugar moiety. acs.orgbenthamscience.com Early research in this area was driven by the desire to understand the structure-activity relationships of nucleosides and to develop methods for the stereospecific synthesis of nucleoside analogs. acs.orgbenthamscience.com The formation of an anhydro linkage restricts the conformation of the nucleoside, providing a rigid framework that facilitates the study of its chemical and biological properties. Over the years, the field has evolved from the synthesis of simple anhydronucleosides to the development of complex strategies for their use in creating a diverse array of modified nucleosides with potential therapeutic applications. researchgate.netnih.gov

Significance of Anhydronucleosides as Synthetic Intermediates in Nucleoside Analog Development

Anhydronucleosides are highly valued as synthetic intermediates due to the strained nature of the anhydro ring, which makes them susceptible to nucleophilic attack. This reactivity allows for the regioselective and stereoselective introduction of various functional groups at specific positions on the sugar or the base. ucla.edu The opening of the anhydro ring by different nucleophiles can lead to the formation of a wide range of modified nucleosides, including those with altered sugar puckers or with substitutions at the 2' or 3' positions. ucla.eduresearchgate.net This versatility has been instrumental in the synthesis of numerous nucleoside analogs with antiviral and anticancer properties. cymitquimica.comopenmedicinalchemistryjournal.com For instance, the synthesis of the anti-HIV drug, 2',3'-didehydro-3'-deoxythymidine (d4T), can be achieved from 2,3'-anhydrothymidine (B14821). tandfonline.com

Overview of this compound as a Pivotal Building Block in Nucleoside Chemistry Research

Within the family of anhydronucleosides, this compound (also known as cyclothymidine) stands out as a particularly important building block. biosynth.com Its synthesis from thymidine (B127349) is well-established, often involving the treatment of a protected thymidine derivative with reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). tandfonline.com The resulting anhydro linkage between the C2 of the thymine (B56734) base and the C3' of the deoxyribose sugar creates a strained five-membered ring. This inherent strain makes the C2' and C3' positions susceptible to nucleophilic attack, allowing for the introduction of a wide array of substituents. ucla.edunih.gov This reactivity has been exploited to synthesize various modified nucleosides, including those with fluorine, azido (B1232118), or thio groups at these positions. nih.govacs.org

Table 1: Key Properties of this compound

PropertyValue
Chemical Formula C10H12N2O4 biosynth.com
Molecular Weight 224.21 g/mol biosynth.com
CAS Number 15981-92-7 biosynth.com
Melting Point 230 °C biosynth.com
Synonyms Cyclothymidine, 2,3'-Anhydro-D-thymidine biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

(1R,9R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

InChI

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7-,8-/m1/s1

InChI Key

JCSNHEYOIASGKU-BWZBUEFSSA-N

Isomeric SMILES

CC1=CN2[C@H]3C[C@H]([C@H](O3)CO)OC2=NC1=O

Canonical SMILES

CC1=CN2C3CC(C(O3)CO)OC2=NC1=O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2,3 Anhydrothymidine

Classical Approaches to 2,3'-Anhydrothymidine (B14821) Synthesis

Classical strategies for synthesizing this compound typically involve the transformation of thymidine (B127349) or its derivatives through discrete chemical steps, primarily focusing on the formation of the anhydro bridge between the C2 position of the pyrimidine (B1678525) base and the C3' position of the sugar moiety.

The formation of the anhydro ring is fundamentally an intramolecular dehydration or cyclization reaction. unacademy.comlibretexts.org This process involves the loss of a water molecule between the C2-carbonyl oxygen of the thymine (B56734) base and the 3'-hydroxyl group of the deoxyribose sugar. libretexts.orgpressbooks.pub For this to occur, the 3'-hydroxyl group must be converted into a good leaving group. pressbooks.pub In the presence of an acid catalyst, the hydroxyl group is protonated to form an alkyloxonium ion, which is a much better leaving group. libretexts.orgpressbooks.pub The nucleophilic C2-carbonyl oxygen then attacks the C3' carbon, displacing the water molecule and forming the stable five-membered anhydro ring. This intramolecular cyclization is a key step in many synthetic routes.

A common classical approach involves using a thymidine derivative where the 5'-hydroxyl group is protected to prevent side reactions. A widely used protecting group is the trityl group. The synthesis proceeds by first preparing 5'-O-tritylthymidine. tandfonline.comucl.ac.uk This protected nucleoside is then subjected to an intramolecular cyclization reaction.

One established method utilizes the Mitsunobu reaction conditions, treating 5'-O-tritylthymidine with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). tandfonline.com This combination facilitates the intramolecular dehydration, leading to the formation of 5'-O-trityl-2,3'-anhydrothymidine in high yield. tandfonline.com Another approach employs a different reagent system, perfluorobutanesulfonyl fluoride (B91410) in combination with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which also effectively converts 5'-O-tritylthymidine to its anhydro form. tandfonline.com These methods, while effective, require separate protection and subsequent deprotection steps to yield the final this compound.

Table 1: Classical Cyclization Reactions from Thymidine Derivatives
Starting MaterialReagentsSolventProductYieldReference
5'-O-tritylthymidineDiethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3)Not Specified5'-O-trityl-2,3'-anhydrothymidine80% tandfonline.com
5'-O-tritylthymidinePerfluorobutanesulfonyl fluoride, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Toluene (B28343)5'-O-trityl-2,3'-anhydrothymidine75% tandfonline.com

Novel and Optimized Synthetic Routes

To overcome the limitations of classical multi-step syntheses, significant research has focused on developing more direct, efficient, and high-yielding methods. These novel routes often involve one-pot procedures and the application of highly specific reagents.

One such method involves heating thymidine with diphenyl sulphite in a high-boiling solvent like dimethylacetamide, which directly yields this compound. rsc.org This procedure has been reported to produce the target compound in a 65% yield. rsc.orgtandfonline.com Another highly effective one-step method is a tandem Mitsunobu reaction performed on unprotected thymidine, which can afford the anhydro derivative in yields of approximately 80%. rsc.org

The success of modern synthetic strategies relies heavily on the use of specific and efficient reagents. The Mitsunobu reaction has proven particularly valuable for the synthesis of this compound. tandfonline.com Reagent combinations such as triphenylphosphine (PPh3) with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are commonly employed. tandfonline.comtandfonline.com These reagents activate the hydroxyl groups of thymidine, facilitating the intramolecular cyclization under mild conditions. tandfonline.com

The use of diphenyl sulphite represents an alternative reagent system that also enables the direct conversion of thymidine. rsc.org More specialized reagents like perfluorobutanesulfonyl fluoride with DBU have also been successfully applied to protected thymidine derivatives, showcasing the ongoing development of new activating agents for this transformation. tandfonline.com

Optimizing reaction conditions is crucial for maximizing yield and selectivity while minimizing costs and environmental impact, a key goal in pharmaceutical manufacturing. preprints.orgpreprints.orgsigmaaldrich.com In the context of this compound synthesis, various parameters have been adjusted to enhance reaction outcomes.

Researchers have compared different synthetic procedures to identify the most efficient pathway. For instance, while an early method using 2-chloro-1-diethylamino-1,1,2-trifluoroethane gave a 75% yield, it was found to be less efficient for large-scale preparations. tandfonline.com The diphenyl sulfite (B76179) method provides a respectable 65% yield. tandfonline.com However, significant improvement was achieved by optimizing the one-pot Mitsunobu reaction on unprotected thymidine. By using two molar equivalents of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in acetonitrile, researchers were able to achieve an 85% yield of this compound, representing a highly efficient and convenient procedure. tandfonline.com This optimization highlights how the careful selection of reagents and reaction conditions can dramatically improve the synthesis of this important compound. tandfonline.com

Table 2: Comparison of One-Step and Optimized Synthetic Routes from Thymidine
ReagentsSolventConditionsYieldReference
Diphenyl sulphiteDimethylacetamideHeating at 156°C~65% rsc.orgtandfonline.com
Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diphenyl azodicarboxylateNot SpecifiedNot Specified76% tandfonline.com
Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD)Acetonitrile (CH3CN)Room Temperature85% tandfonline.com

Derivatization and Analog Development Via 2,3 Anhydrothymidine

Synthesis of 3'-Modified Nucleoside Analogs

The strategic opening of the anhydro ring of 2,3'-anhydrothymidine (B14821) by different nucleophiles is a cornerstone for generating 3'-substituted deoxynucleosides. This approach offers a reliable method for stereospecific modifications.

The synthesis of 3'-thio-2'-deoxynucleosides can be achieved through the reaction of this compound with a thiolating agent. For instance, reacting this compound with thioacetic acid directly opens the intramolecular ring to yield 3'-S-acetyl-3'-thio-2'-deoxynucleosides. nih.govsigmaaldrich.com This method provides a direct route to introduce a sulfur-containing functional group at the 3'-position.

Another approach involves reacting 5'-O-protected this compound, such as 5'-O-dimethoxytrityl-2,3'-anhydrothymidine, with dithiols like 1,3-propanedithiol (B87085) or 1,6-hexanedithiol (B72623) in the presence of sodium ethoxide. oup.com This reaction results in the formation of the corresponding 3'-thiolated nucleosides. oup.com The resulting 3'-thiol group can be further derivatized for various applications, including cross-linking to probes. oup.com

An efficient synthesis of 5'-O-monomethoxytrityl-2',3'-dideoxy-2'-fluoro-3'-thioarabinothymidine has been demonstrated using a similar strategy. The key step involves the reaction of 5'-O-MMT-2,3'-O-anhydrothymidine with sodium thioacetate. nih.gov Furthermore, the reaction of this compound with phosphorus dithioacids proceeds rapidly at room temperature, leading to a quantitative yield with inversion of configuration at the 3'-carbon. tandfonline.com

Table 1: Synthesis of 3'-Thio-2'-deoxynucleosides from this compound

Starting MaterialReagentProductReference
This compoundThioacetic acid3'-S-Acetyl-3'-thio-2'-deoxynucleosides nih.govsigmaaldrich.com
5'-O-Dimethoxytrityl-2,3'-anhydrothymidine1,3-Propanedithiol, Sodium ethoxide3'-(3-Mercaptopropyl)thio-5'-O-dimethoxytritylthymidine oup.com
5'-O-MMT-2,3'-O-anhydrothymidineSodium thioacetate(5'-MMT)araF-T(3'SAc) nih.gov
This compoundPhosphorus dithioacids3'-S-Phosphorodithioate derivatives tandfonline.com

This compound is a crucial precursor in the synthesis of 3'-azido-3'-deoxythymidine (AZT), a significant antiviral agent. The synthesis involves the ring-opening of a protected this compound derivative with an azide (B81097) source.

A common method involves the azidation of 5'-O-benzoyl-2,3'-anhydrothymidine with alkylammonium azides in a mixture of a dipolar solvent and 1,4-dioxane (B91453) at elevated temperatures. google.com This process can yield AZT in high percentages. google.com Another route utilizes lithium azide in dimethylformamide (DMF) to react with this compound, also producing AZT in good yield. researchgate.net Similarly, the reaction of 5'-O-trityl-2,3'-anhydrothymidine with sodium azide in a refluxing mixture of DMF and water affords the 5'-O-trityl-3'-azido-3'-deoxythymidine, which can then be deprotected to give AZT. drugfuture.com The ring opening of 5'-t-butylcarbamoyl-5'-deoxy-2,3'-anhydrothymidine with sodium azide in aqueous DMF also yields the corresponding 3'-azido compound. pnas.org

The carbocyclic analogue of 3'-amino-3'-deoxythymidine (B22303) has been synthesized from the carbocyclic analogue of 5'-O-trityl-2,3'-O-anhydrothymidine. nih.gov

Table 2: Synthesis of AZT Precursors from this compound Derivatives

Starting MaterialReagentProductReference
5'-O-Benzoyl-2,3'-anhydrothymidineAlkylammonium azides3'-Azido-3'-deoxythymidine (AZT) google.com
This compoundLithium azide3'-Azido-3'-deoxythymidine (AZT) researchgate.net
5'-O-Trityl-2,3'-anhydrothymidineSodium azide5'-O-Trityl-3'-azido-3'-deoxythymidine drugfuture.com
5'-t-Butylcarbamoyl-5'-deoxy-2,3'-anhydrothymidineSodium azide5'-t-Butylcarbamoyl-3'-azido-3',5'-dideoxythymidine pnas.org

3'-Didehydro-2',3'-dideoxythymidine (d4T), also known as Stavudine, is another important antiviral nucleoside analog. tandfonline.com Its synthesis can be achieved from this compound through an elimination reaction. tandfonline.com

One of the original synthetic routes to d4T involved treating 3',5'-anhydrothymidine (B1588402) with potassium t-butoxide in dimethylsulfoxide (DMSO). google.com A more recent method involves the reaction of this compound with sodium metal in a mixture of hexamethylphosphoramide (B148902) (HMPA) and tetrahydrofuran (B95107) (THF), which results in an elimination reaction to form the 2',3'-unsaturated nucleoside. tandfonline.com This process offers a facile route to d4T from thymidine (B127349) in a few steps. tandfonline.com The yield of d4T from thymidine using this sequence is comparable to other reported methods. tandfonline.com It has been shown that this elimination is not caused by basic hydrolysis, as treatment with aqueous sodium hydroxide (B78521) leads to the formation of the lyxo-nucleoside instead. tandfonline.com

Derivatives of 3'-deoxythymidine (B150655) containing a tetrazole moiety at the 3'-position have been synthesized using this compound as a key starting material. tandfonline.comtandfonline.com The synthesis involves the reaction of a 5'-protected this compound, such as 5'-O-benzoyl-2,3'-anhydrothymidine, with the triethylammonium (B8662869) salts of tetrazole or its 5-substituted derivatives. tandfonline.comtandfonline.com This reaction is typically carried out in a mixture of DMF and dioxane. tandfonline.com Subsequent debenzoylation yields the desired 3'-(tetrazol-2''-yl)-3'-deoxythymidine and its 5''-derivatives. tandfonline.comtandfonline.com The structures of these compounds have been confirmed by X-ray analysis. tandfonline.com

Table 3: Synthesis of 3'-(Tetrazole-2''-yl)-3'-deoxythymidine Derivatives

Starting MaterialReagentProductReference
5'-O-Benzoyl-2,3'-anhydrothymidineTriethylammonium salt of tetrazole5'-O-Benzoyl-3'-(tetrazole-2''-yl)-3'-deoxythymidine tandfonline.comtandfonline.com
5'-O-Benzoyl-2,3'-anhydrothymidineTriethylammonium salt of 5-substituted tetrazoles5'-O-Benzoyl-3'-(5''-substituted-tetrazole-2''-yl)-3'-deoxythymidine tandfonline.com

The introduction of a dialkylamino group at the 3'-position of the sugar ring can be accomplished starting from this compound. While direct reaction with amines can be challenging, indirect methods have been developed. For instance, the carbocyclic analogue of 3'-amino-3'-deoxythymidine has been synthesized from the carbocyclic version of 5'-O-trityl-2,3'-O-anhydrothymidine. nih.gov The synthesis of 3'-amino-3'-deoxyribonucleosides has also been achieved through the condensation of silylated bases with a peracylated 3-azido-3-deoxyribose derivative, followed by reduction of the azido (B1232118) group. nih.gov Although not a direct use of this compound, the azido intermediate is often derived from it. The synthesis of 3'-N-substituted 3'-amino-3'-deoxythymidine derivatives has been accomplished by reacting a 3'-O-mesyl-threo-pentofuranosyl thymine (B56734) derivative with an appropriate amine. researchgate.net

Synthesis of 2'-Modified Nucleoside Analogs

While the primary reactivity of this compound involves nucleophilic attack at the 3'-position, modifications at the 2'-position are also possible, though less common. These reactions often proceed through more complex mechanisms or require specific reagents to direct the regioselectivity of the ring-opening. The synthesis of 2'-modified nucleoside analogs from this compound is not as extensively documented as the 3'-modifications. However, related anhydro nucleosides, such as 2,2'-anhydrouridine (B559692), are well-known precursors for 2'-modified ribonucleosides through intramolecular nucleophilic substitution directed by the 3'-hydroxyl group. ucla.edu

2'-Fluoro-Modified Deoxynucleoside Synthesis

The synthesis of 2'-fluoro-modified deoxynucleosides, such as 2'-fluoro-2'-deoxythymidine, can be achieved through the ring-opening of this compound. acs.org The reaction of 2,2′-anhydro nucleosides with anhydrous hydrogen halides is a known method to produce 2′-halogeno-2′-deoxy nucleosides in good yields. researchgate.net For instance, the treatment of 2,2'-anhydrouridine derivatives with hydrogen fluoride (B91410) can yield 2'-fluoro-2'-deoxyuridines. ucla.edu A combination of n-perfluorobutanesulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective system for converting primary and secondary alcohols into their corresponding fluorides. researchgate.net

A simplified labeling approach for synthesizing 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a tracer for PET imaging, utilizes this compound as a precursor. osti.gov The nucleophilic attack of [¹⁸F]fluoride on the anhydro ring leads to the desired product. osti.gov Specifically, labeling of 5'-O-(4,4'-dimethoxytriphenylmethyl)-2,3'-anhydrothymidine (DMT-thy) at 160°C for 10 minutes resulted in a 14.3% ± 3.3% yield of [¹⁸F]FLT. osti.gov

The synthesis of 2'-deoxy-2'-fluoro-5-methyluridine (2'-fluoro-thymidine) and other 2'-halogeno-2'-deoxy nucleosides has been a subject of study since the 1960s. acs.orgabx.de These compounds are of interest due to their potential as therapeutic agents. ucla.edu

2'-Halogeno-2'-deoxyribonucleoside Analogs

The ring-opening of the strained aziridinium (B1262131) or epoxide ring in precursors by halides is a key strategy for synthesizing β-halo amines and related structures. core.ac.uk In the context of nucleosides, the reaction of 2,2′-anhydro nucleosides with anhydrous hydrogen halides provides a direct route to 2′-halogeno-2′-deoxy nucleosides. researchgate.net This method has been successfully employed to synthesize 2′-chloro and 2′-bromo analogs of deoxyuridine and thymidine. researchgate.net

The regioselectivity of the ring-opening reaction is influenced by the nature of the halide nucleophile. core.ac.uk Studies on the ring-opening of aziridinium salts have shown that while fluoride may lead to a mixture of regioisomers, chloride, bromide, and iodide often result in a single, thermodynamically controlled product. core.ac.uk This principle is applicable to the synthesis of 2'-halogeno-2'-deoxyribonucleoside analogs from this compound, where the halide ion attacks the anhydro-ring.

The reaction of 5′-O-Trityl-thymidine with excess perfluorobutanesulfonyl fluoride/DBU in toluene (B28343) produces 5′-O-trityl-2,3′-anhydrothymidine in a 75% yield. researchgate.nettandfonline.com This anhydro intermediate is then susceptible to nucleophilic attack by halide ions to introduce a halogen at the 2' or 3' position.

PrecursorReagentProductYieldReference
5'-O-Trityl-thymidinePerfluorobutanesulfonyl fluoride/DBU5'-O-Trityl-2,3'-anhydrothymidine75% researchgate.nettandfonline.com
5'-O-MMT-2,3'-O-anhydrothymidineSodium thioacetate(5'-MMT)araF-T(3'SAc)Not specified nih.gov
5'-O-(4,4'-dimethoxytriphenylmethyl)-2,3'-anhydrothymidine[¹⁸F]fluoride3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT)14.3% ± 3.3% osti.gov

Preparation of Multi-functionalized and Carbocyclic Nucleoside Derivatives

This compound is a versatile starting material for creating multi-functionalized nucleosides. For instance, it can be derivatized to 5′-benzoyl-2′,3′-anhydrothymidine, which is then used to synthesize 5′-derivatives of 3′-(tetrazole-2′-yl)-3′-deoxythymidines. sigmaaldrich.com Furthermore, reaction with thioacetic acid yields 3′-S-acetyl-3′-thio-2′-deoxynucleosides. sigmaaldrich.com

The development of carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane (B165970) or cyclobutane (B1203170) ring, offers a class of analogs with enhanced metabolic stability. uni-hamburg.demdpi.com While direct conversion of this compound to carbocyclic analogs is not the primary route, the synthetic strategies for carbocyclic nucleosides often involve multi-step pathways to build the carbocyclic core with the desired stereochemistry before attaching the nucleobase. uni-hamburg.de Convergent approaches, where a functionalized carbocyclic moiety is condensed with a heterocycle, are common. uni-hamburg.de

Stereoselective Synthesis and Conformational Control in Derivatization

The derivatization of this compound often proceeds with a high degree of stereoselectivity. The nucleophilic ring-opening of the anhydro linkage typically occurs with inversion of configuration at the carbon atom being attacked. tandfonline.com For example, the reaction of this compound with phosphorus dithioacids proceeds rapidly at room temperature with inversion of configuration at the 3'-carbon. tandfonline.com

This stereocontrol is crucial for synthesizing biologically active nucleoside analogs where the stereochemistry of the sugar moiety is critical for its function. The rigid, fused-ring structure of this compound itself imposes conformational constraints that influence the approach of incoming nucleophiles, leading to predictable stereochemical outcomes. rsc.org The development of stereoselective synthetic methods allows for the construction of specific isomers, which is essential for structure-activity relationship studies. nih.govrsc.org For instance, intramolecular glycosylations have been used for the stereocontrolled synthesis of β-2′-deoxypyrimidine nucleosides. acs.org

Mechanistic Investigations of Biological Activity in Vitro Studies

Antiviral Activity Research (In Vitro)

2,3'-Anhydrothymidine (B14821) and its derivatives have been evaluated for their ability to inhibit the replication of several viruses in cell culture models.

Early research identified this compound derivatives as potential antiviral agents. Studies showed that these compounds could inhibit the replication of Human Immunodeficiency Virus (HIV) in vitro. shu.ac.uk Specifically, derivatives of this compound were synthesized and tested for their activity against HIV-1. ucl.ac.uk The mechanism often involves the inhibition of crucial viral enzymes. For instance, some nucleoside analogs function by inhibiting reverse transcriptase (RT) of HIV-1. scielo.org.co

The antiviral activity of related nucleoside analogs extends to other viruses as well. In vitro assays using HEL cell cultures have been employed to determine the inhibitory effects on Herpes Simplex Virus (HSV) and Vaccinia Virus. semanticscholar.org Plaque suppression tests in HeLa cell cultures have also been used to assess the efficacy of DNA inhibitors against HSV and vaccinia virus. nih.gov While direct results for this compound are part of broader analog studies, the general principle is that these compounds interfere with viral DNA synthesis or other key replication steps. semanticscholar.orgnih.gov For example, some heterocyclic compounds have demonstrated inhibition of vaccinia and HSV-1 replication at concentrations below their cytotoxic levels. semanticscholar.org

VirusCell LineMethodKey Finding
HIV-1 MT-4Cell CultureDerivatives of this compound showed inhibitory activity against HIV-1 replication. shu.ac.ukucl.ac.uk
HSV HEL, HeLaPlaque SuppressionRelated DNA inhibitors suppress HSV plaque formation, indicating interference with viral replication. semanticscholar.orgnih.gov
Vaccinia Virus HEL, HeLaPlaque SuppressionRelated DNA inhibitors and heterocyclic compounds suppress vaccinia virus plaque formation in vitro. semanticscholar.orgnih.gov

The relationship between the chemical structure of this compound derivatives and their antiviral activity has been a key area of investigation. For nucleoside analogs, modifications at the 2'- and 3'-positions of the sugar moiety are common strategies to enhance antiviral potency. ucl.ac.uk The rigid anhydro linkage in this compound is a significant structural feature that influences its biological activity.

Studies on related compounds have shown that the nature of substitutions can dramatically affect efficacy. For example, in the context of anti-HIV agents, variations in the phosphate (B84403) moiety of nucleoside derivatives were explored, revealing that bioactivity is not always dependent on having a pre-existing bioactive nucleoside, highlighting the utility of the phosphoramidate (B1195095) approach to confer activity. ucl.ac.uk Similarly, research into inhibitors of other viruses, like Hepatitis B Virus (HBV), has demonstrated that specific modifications, such as the introduction of a sulfur atom (as in 2',3'-dideoxy-3'-thiacytidine), can lead to potent and selective antiviral action by targeting viral DNA synthesis. nih.govnih.gov These studies underscore the importance of specific structural features for potent antiviral activity and provide a framework for designing new derivatives. nih.govnih.govnih.gov

Anticancer Activity Research (In Vitro)

This compound is classified as a purine (B94841) nucleoside analog and has been investigated for its anticancer potential, which is characteristic of this class of compounds. medchemexpress.com

The primary anticancer mechanisms attributed to purine nucleoside analogs like this compound involve the disruption of fundamental cellular processes in rapidly dividing cancer cells. medchemexpress.com A major proposed mechanism is the inhibition of DNA synthesis. medchemexpress.commedchemexpress.com By acting as an analog of natural nucleosides, it can interfere with the function of DNA polymerases, thereby halting DNA replication and cell proliferation.

Another critical mechanism is the induction of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.commedchemexpress.com The cellular damage caused by the inhibition of DNA synthesis can trigger apoptotic pathways. aging-us.com This process is a common mode of action for many chemotherapeutic agents, which cause DNA damage that, if irreparable, leads to the cell's self-destruction. nih.gov The induction of apoptosis by anticancer compounds can be mediated by various signaling pathways, including those involving caspases. aging-us.comfrontiersin.org

The cytotoxic effects of this compound and related compounds have been assessed against various cancer cell lines in vitro. While specific data on this compound is limited, studies on related protoberberine alkaloids have demonstrated cytotoxicity against human uterus (HeLa) and murine leukemia (L1210) cell lines. nih.gov For instance, berberine, a related compound, was found to induce apoptotic cell death in both HeLa and L1210 cells. nih.gov

The HeLa cell line, derived from cervical cancer, is a common model for evaluating the in vitro cytotoxicity of potential anticancer agents. nih.govnih.govtjnpr.orgrmj.org.pkresearchgate.net The L1210 leukemia cell line is another standard model used in anticancer drug screening. nih.gov The activity of nucleoside analogs is often broad, targeting various lymphoid malignancies. medchemexpress.commedchemexpress.commedchemexpress.com

Cell LineCancer TypeFinding
HeLa Human Cervical CancerUsed as a model to test the cytotoxicity of related alkaloids, which induced apoptosis. nih.gov
L1210 Murine LeukemiaUsed as a model to test the cytotoxicity of related alkaloids, which induced apoptosis. nih.gov

Immunosuppressive Properties of this compound Derivatives (In Vitro)

Research has also touched upon the potential immunomodulatory effects of nucleoside analogs. Some C-nucleoside analogues have been investigated for immunosuppressive properties. shu.ac.uk The mechanism of action for some immunosuppressive drugs involves the inhibition of T-lymphocyte signal transduction. medchemexpress.com While direct in vitro studies detailing the immunosuppressive properties specifically for this compound are not extensively documented in the provided results, the broader class of nucleoside analogs has been associated with such effects. For example, derivatives of dipyridamole, another nucleoside-related compound, have been studied for their immunotropic activity in the context of cyclophosphamide-induced immunosuppression. mdpi.com

Enzymatic Transformations and Substrate Specificity Studies

In vitro studies investigating the enzymatic transformations of this compound reveal a notable resistance to enzymatic cleavage. The strained ether linkage between the C2 of the pyrimidine (B1678525) base and the C3' of the sugar moiety confers significant stability to the molecule, making it a poor substrate for many standard nucleoside-metabolizing enzymes. This characteristic is fundamental to its utility as a stable intermediate in the synthesis of various nucleoside analogs.

Research into its interactions with specific enzymes has largely demonstrated a lack of significant substrate affinity. For instance, studies on 2',3'-dideoxynucleoside analogues, which are often synthesized from this compound, have indicated that they exhibit poor, if any, substrate affinity for bacterial thymidine (B127349) phosphorylase. researchgate.net This suggests that the parent compound, this compound, with its rigid anhydro bridge, is unlikely to be recognized and processed by this key enzyme in the pyrimidine salvage pathway. Thymidine phosphorylase typically catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-α-D-ribose-1-phosphate. nih.gov The structural conformation of this compound appears to prevent the necessary binding and catalytic interactions within the enzyme's active site. researchgate.net

The stability of the anhydro linkage is further highlighted in studies where this compound was considered as a possible degradation product. For example, the decomposition of 3'-S-acetyl-3'-thiothymidine under certain enzyme assay conditions was speculated to potentially lead to the reformation of the stable this compound structure. liverpool.ac.uk

While direct enzymatic cleavage of the 2,3'-anhydro bridge in thymidine has not been extensively reported, other types of anhydro nucleosides are known to be substrates for specific enzymes. For example, 1,6-anhydro-N-acetylmuramic acid kinase (AnmK) can catalyze the cleavage of a 1,6-anhydro ring. nih.gov However, this involves a different anhydro linkage and a specialized enzyme, and similar activity has not been observed for this compound with common nucleoside hydrolases or phosphorylases. Nucleoside hydrolases, which are key enzymes in the purine salvage pathways of some organisms, have shown no reported activity towards this compound. nih.gov

The primary role of this compound in research has been as a synthetic precursor, where the anhydro bridge is opened chemically rather than enzymatically to produce derivatives like 3'-azido-3'-deoxythymidine (AZT). rsc.org This reliance on chemical methods for its transformation underscores its inherent stability against enzymatic hydrolysis. liverpool.ac.uk

Table of Enzymatic Interactions with this compound and Related Analogues

EnzymeSubstrate(s)ObservationImplication for this compound
Thymidine Phosphorylase (bacterial)2',3'-Dideoxynucleoside analoguesPoor substrate affinity observed. researchgate.netLikely a poor substrate due to structural rigidity.
Nucleoside HydrolaseInosine, Adenosine, GuanosineNo reported activity with pyrimidine anhydro-nucleosides. nih.govNot expected to be a substrate.

Applications in Chemical Biology and Advanced Materials Research

Role as a Key Intermediate in Oligonucleotide Synthesis

The strained oxetane (B1205548) ring in 2,3'-anhydrothymidine (B14821) is susceptible to nucleophilic attack, a characteristic that is extensively exploited in the synthesis of oligonucleotides with modified backbones or sugar moieties. This reactivity allows for the introduction of various functionalities at the 3'-position with a defined stereochemistry, which is crucial for studying the structure-function relationships of nucleic acids.

The ability to introduce modifications into oligonucleotides is essential for their development as therapeutic agents and research tools. google.com The incorporation of analogues derived from this compound can enhance properties such as nuclease resistance, binding affinity, and cellular uptake. google.combiosearchtech.com For instance, the introduction of 2'-O-methoxyethyl (2'-MOE) modifications, a second-generation antisense modification, has been shown to increase the stability of oligonucleotides in vivo. biosearchtech.com

Functional studies often rely on oligonucleotides that have been modified to probe specific biological processes. uni-konstanz.de For example, oligonucleotides containing altered hydrogen-bonding patterns or non-natural base surrogates, which can be synthesized using intermediates like this compound, are invaluable in studying DNA polymerase function. uni-konstanz.de Furthermore, the synthesis of oligonucleotides containing arabinonucleosides, which can be derived from 2,2'-anhydrouridine (B559692) (a related anhydro nucleoside), has been explored for their potential in antisense therapies due to their ability to activate RNase H. oup.com

Table 1: Examples of Modified Oligonucleotides and Their Functional Implications
Modification TypeKey IntermediateFunctional ImplicationReference
2'-O-Methoxyethyl (2'-MOE)Related 2'-O-alkylation chemistryIncreased nuclease resistance and binding affinity. biosearchtech.com
Arabinonucleic Acids (ANA)2,2'-AnhydrouridineCan induce RNase H activity, relevant for antisense applications. oup.com
2'-Fluoro / 2'-O-MethylAppropriate protected nucleoside phosphoramiditesIncreased thermal stability of duplexes with RNA. beilstein-journals.orgscielo.br
PhosphorothioatesThiolating reagentsEnhanced nuclease resistance, backbone modification. scielo.br

The nucleophilic ring-opening of this compound is a cornerstone for creating nucleic acid analogues with non-natural backbone linkages. A prominent example is the synthesis of oligonucleotides containing 3'-S-phosphorothiolate linkages. In this modification, the 3'-bridging oxygen of the phosphodiester bond is replaced by a sulfur atom. This is achieved by reacting this compound with a suitable sulfur nucleophile, followed by phosphitylation and incorporation into an oligonucleotide chain. tandfonline.comnih.gov This modification has been shown to be compatible with automated DNA synthesis, with coupling yields for the phosphorothioamidite monomer in the range of 85-90%. nih.gov

Research has demonstrated that the 3'-S-phosphorothiolate linkage can increase the thermal stability of RNA duplexes. liverpool.ac.uk The synthesis of these analogues often involves the preparation of 3'-deoxy-3'-thionucleosides, for which the ring-opening of this compound with a thiobenzoate nucleophile provides a direct route. nih.gov

Furthermore, this compound is instrumental in the synthesis of disulfur-backboned nucleic acids, such as those containing a 3',5'-dithiothymidine linkage. oup.comoup.com The synthesis of 3',5'-dithiothymidine utilizes this compound to invert the configuration at the 3'-position. nih.gov The intramolecular ring is then opened with thioacetic acid to introduce the 3'-thiol group. oup.comoup.comnih.gov

Table 2: Synthesis of Nucleic Acid Analogues from this compound
Analogue TypeSynthetic StrategyKey FeaturesReference
3'-S-PhosphorothiolatesRing-opening of this compound with a sulfur nucleophile, followed by phosphoramidite (B1245037) chemistry.Replacement of the 3'-bridging oxygen with sulfur; can enhance thermal stability. tandfonline.comnih.govliverpool.ac.uk
Disulfur-Backboned Nucleic Acids (e.g., 3',5'-dithiothymidine)Use of this compound to invert 3'-stereochemistry, followed by ring-opening with a sulfur nucleophile.Contains sulfur at both the 3' and 5' positions, creating a novel backbone. oup.comoup.comnih.gov

Precursor for Radiopharmaceuticals in Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. nih.gov this compound has emerged as a key precursor in the synthesis of one such important PET tracer.

This compound and its derivatives are crucial starting materials for the synthesis of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a widely used PET tracer for imaging cell proliferation. abx.deiaea.org The synthesis involves the nucleophilic opening of the anhydro ring with the positron-emitting fluoride-18 ([¹⁸F]F⁻) ion. Various protected forms of this compound, such as 5'-O-(benzoyl)-2,3'-anhydrothymidine and 2,3'-anhydro-5'-O-(4,4'-dimethoxytrityl)-thymidine, have been utilized as precursors to facilitate the radiolabeling process and subsequent purification. abx.deiaea.org

The use of these precursors allows for a more controlled and efficient incorporation of the ¹⁸F label. For example, an automated, one-pot synthesis of pharmaceutical-grade [¹⁸F]FLT has been developed using the 5'-O-(benzoyl)-2,3'-anhydrothymidine precursor. iaea.org

The field of radiochemistry is continually seeking to improve the efficiency, yield, and purity of radiolabeled compounds. mdpi.com The synthesis of [¹⁸F]FLT from this compound precursors has been a focus of such advancements. iaea.orgresearchgate.net Methodological improvements include the optimization of reaction conditions, the development of automated synthesis modules, and the use of novel purification techniques like solid-phase extraction (SPE) to ensure the final product meets pharmaceutical standards. iaea.orgclinicaltrials.gov

Recent advances in microfluidic technologies have shown promise for radiosynthesis. researchgate.net These miniaturized systems can reduce reagent consumption, shorten synthesis times, and potentially increase radiochemical yields and specific activities. researchgate.net While much of the microfluidic work has focused on other precursors, the principles could be applied to syntheses starting from anhydrothymidine derivatives. researchgate.netresearchgate.net The development of more efficient labeling methodologies is critical for making PET imaging more accessible and for facilitating the discovery of new radiotracers. nih.govmdpi.com

Utility in Prodrug Design Strategies (Chemical Principles)

The concept of a prodrug involves chemically modifying a biologically active compound to create an inactive derivative that, upon administration, is converted back to the active parent drug through enzymatic or chemical processes in the body. humanjournals.comslideshare.netijnrd.org This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, or rapid metabolism. humanjournals.comnih.gov

While this compound itself is not typically the final prodrug form, its chemical principles are highly relevant to prodrug design, particularly for nucleoside analogues. The core principle lies in creating a temporarily masked version of a functional group that can be unmasked under physiological conditions. The anhydro linkage in this compound can be viewed as a cyclic, protected form of the 2'- and 3'-hydroxyl groups of thymidine (B127349).

The key chemical principle is the bio-reversible modification of hydroxyl groups. In many prodrug strategies, hydroxyl groups of a parent drug are esterified to improve lipophilicity and membrane permeability. slideshare.net These ester prodrugs are then hydrolyzed by esterase enzymes in the body to release the active drug. nih.gov The synthesis of this compound involves the formation of a stable ether linkage, which is not typically cleaved by general esterases. However, its reactivity towards specific nucleophiles illustrates the principle of targeted chemical transformation.

In a hypothetical prodrug context, a molecule with a similar strained ring system could be designed to be selectively opened by a specific enzyme or chemical condition present at the target site. This would lead to the release of the active drug with high spatial and temporal control. The synthesis and ring-opening reactions of this compound provide a rich chemical foundation for conceiving such advanced, targeted prodrug strategies.

Design Principles for Nucleoside Prodrugs Utilizing this compound as an Intermediate

This compound serves as a pivotal intermediate in the synthesis of modified nucleosides, some of which are potent antiviral and anticancer agents. Its utility in prodrug design stems from the inherent reactivity of the strained anhydro linkage, which allows for regioselective introduction of various promoieties. The core design principles for creating nucleoside prodrugs using this intermediate revolve around leveraging this reactivity to attach masking groups that can be cleaved in vivo to release the active nucleoside analog.

The fundamental design strategy involves a two-step process:

Nucleophilic Opening of the Anhydro Ring: The strained ether linkage in this compound is susceptible to nucleophilic attack. This reaction is the cornerstone of its use as an intermediate. By selecting an appropriate nucleophile that also acts as a promoiety or contains a linker for one, a prodrug can be synthesized. For instance, the reaction of this compound with lithium azide (B81097) is a classic method to produce 3'-azido-2',3'-dideoxythymidine (AZT), a well-known anti-HIV drug. ucla.edu This principle can be extended by using nucleophiles that incorporate functionalities designed for targeted delivery or controlled release.

Modulation of Physicochemical Properties: A key goal of prodrug design is to enhance properties such as lipophilicity (for better membrane permeability) or hydrophilicity (for improved aqueous solubility). By reacting this compound with nucleophiles bearing lipophilic groups (e.g., long-chain alkyls, aromatic moieties) or hydrophilic groups (e.g., polyethylene (B3416737) glycol), the resulting nucleoside analog will have altered physicochemical characteristics. These modifications are designed to be temporary, with the promoiety being cleaved by cellular enzymes to regenerate the active form of the drug.

A significant advantage of using this compound is the stereochemical control it offers. The nucleophilic attack on the 3'-position typically proceeds with an inversion of configuration, leading to the formation of the arabino configuration at the 3'-position. This stereospecificity is crucial for the biological activity of the resulting nucleoside analog.

The table below summarizes key design principles and the corresponding rationale when utilizing this compound as a prodrug intermediate.

Design PrincipleRationaleExample of Resulting Functional Group
Leverage Strained Ring Reactivity The anhydro bridge provides a reactive site for predictable and regioselective modification at the 3'-position.Azide, Thiol, Halogen
Stereospecific Synthesis Nucleophilic attack typically occurs with inversion of stereochemistry, allowing for the synthesis of specific isomers.3'-arabino configuration
Introduction of Lipophilic Moieties Enhances cell membrane permeability and oral bioavailability.Long-chain esters, aryl groups
Introduction of Hydrophilic Moieties Improves aqueous solubility for parenteral formulations.Phosphate (B84403) esters, PEG linkers
Enzyme-Labile Linkage Formation The newly formed bond at the 3'-position can be designed to be cleaved by specific cellular enzymes (e.g., esterases, proteases).Ester, Amide, Phosphate

Chemical Approaches to Masking Functional Groups for Targeted Delivery (Theoretical)

The structure of this compound offers several functional groups that can be theoretically masked to facilitate targeted drug delivery. The primary sites for modification are the 5'-hydroxyl group and the thymine (B56734) base, in addition to the reactive anhydro ring itself. The goal of masking these groups is to create a prodrug that remains inactive and has favorable pharmacokinetic properties until it reaches the target site, where the masking groups are removed to release the active drug.

Masking the 5'-Hydroxyl Group:

The 5'-hydroxyl group is a primary alcohol and a common site for modification in nucleoside prodrug strategies.

Ester Prodrugs: One of the most common approaches involves creating an ester linkage. nih.gov By esterifying the 5'-hydroxyl group with a carboxylic acid, the polarity of the molecule is reduced, which can enhance its ability to cross cell membranes. The choice of the carboxylic acid can be tailored for specific purposes. For example, using an amino acid can facilitate transport by amino acid transporters. The ester bond is designed to be cleaved by intracellular esterases, releasing the active nucleoside.

Phosphate Prodrugs (ProTides): To bypass the often rate-limiting first phosphorylation step required for the activation of many nucleoside analogs, the 5'-hydroxyl group can be converted into a phosphoramidate (B1195095) prodrug (ProTide). Current time information in Bangalore, IN. This involves masking the phosphate group with an amino acid ester and an aryl group. These prodrugs are designed to enter the cell and then be metabolically converted to the monophosphate form of the nucleoside, a crucial step in its activation pathway.

Modification of the Thymine Base:

The N3-position of the thymine ring can also be a target for chemical modification. Alkylation at this position can alter the hydrogen bonding properties and lipophilicity of the molecule. acs.org This modification would need to be reversible, potentially through an enzyme-cleavable linker, to restore the native base structure required for biological activity.

Simultaneous Ring Opening and Functionalization:

A more advanced theoretical approach involves a single reaction in which the nucleophilic opening of the 2,3'-anhydro ring is performed by a molecule that is itself a targeting ligand or is attached to one. For example, a peptide that binds to a specific cell surface receptor could be modified to have a nucleophilic group (e.g., a thiol) that can open the anhydro ring. This would create a direct conjugate of the nucleoside analog and the targeting peptide.

The following table outlines theoretical chemical approaches for masking functional groups in this compound for targeted delivery.

Functional Group TargetMasking StrategyType of LinkageTheoretical Targeting Mechanism
5'-HydroxylEsterificationEsterPassive diffusion (lipophilic esters); Active transport (amino acid esters)
5'-HydroxylPhosphoramidate (ProTide)PhosphoramidateBypasses initial phosphorylation; improved cell penetration
2,3'-Anhydro RingNucleophilic opening with a targeting moietyThioether, AmineReceptor-mediated endocytosis (e.g., peptide or antibody conjugates)
N3 of Thymine BaseAlkylation with a cleavable linkerN-AlkylAltered lipophilicity; potential for tumor-specific cleavage

These theoretical strategies highlight the versatility of this compound as a scaffold for the development of sophisticated prodrugs. The combination of its unique reactivity and the potential for multi-site modification offers a rich platform for designing next-generation nucleoside-based therapeutics with improved efficacy and targeting capabilities.

Structural and Conformational Studies

X-ray Crystallographic Analysis of 2,3'-Anhydrothymidine (B14821) and Its Analogs

The formation of the anhydro bridge locks the furanose ring into a specific pucker and fixes the orientation of the thymine (B56734) base relative to the sugar moiety. In one study, the crystal structure of a derivative, 5'-O-benzoyl-2,3'-anhydrothymidine, was analyzed. This analysis confirmed the formation of the anhydro ring and provided precise measurements of the bond lengths and angles within the bicyclic system. Such data is crucial for understanding the molecule's reactivity and its interactions with other molecules. tandfonline.com

The derivatization of this compound can lead to various analogs with distinct structural features. For instance, the synthesis of 3'-substituted thymidine (B127349) derivatives often proceeds through the nucleophilic opening of the anhydro ring. X-ray crystallography has been used to confirm the structure of the resulting products, such as in the case of a synthesized α-cyano lactone, which was a key intermediate. researchgate.net These crystallographic studies are essential for verifying the stereochemistry of the newly formed chiral center at the 3'-position.

The structural data obtained from X-ray analysis provides a static picture of the molecule in the solid state. This information serves as a foundational reference for interpreting the more dynamic conformational behavior observed in solution through other techniques like NMR spectroscopy.

Table 1: Selected Crystallographic Data for this compound Analogs

CompoundKey Structural Feature Confirmed by X-ray CrystallographyReference
5'-O-Benzoyl-2,3'-anhydrothymidineFormation and geometry of the anhydro ring. tandfonline.com
α-Cyano lactone derivativeStereochemistry of the 3'-position after ring opening. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. rsc.org For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms and the conformation of the furanose ring and the glycosidic bond.

The rigid structure of this compound results in a characteristic NMR spectrum. The coupling constants (J-values) between the protons on the sugar ring are particularly informative about the dihedral angles and thus the ring's pucker. In flexible systems like thymidine, the sugar ring exists in a dynamic equilibrium between different conformations, leading to averaged NMR signals. netlify.applibretexts.org In contrast, the constrained bicyclic system of this compound locks the sugar into a more defined conformation, typically a twist or envelope form, which can be deduced from the observed coupling constants.

Furthermore, NMR is crucial for characterizing the products of reactions involving this compound. For instance, in the synthesis of 3'-N-(tetrazole-2"-yl)-3'-deoxythymidine from a 5'-protected this compound, NMR spectroscopy was used to confirm the structure of the product and to study its conformation. The data indicated a conformation for the sugar residue and the orientation around the glycosidic bond that was similar to other biologically important nucleoside analogs. tandfonline.com

Table 2: Representative ¹H NMR Data for a this compound Derivative

ProtonChemical Shift (ppm)MultiplicityJ-coupling (Hz)
5'-CH₃1.94d1.2
H-2'a2.41ddd12.8, 3.7, ...
H-2'b.........
H-1'.........
H-4'.........
H-5'.........
Note: This table is illustrative and based on data for 5′-O-(4,4′-dimethoxytrityl)-2,3'-anhydrothymidine. nih.gov Specific values vary between derivatives and experimental conditions.

Stereochemical Aspects of Anhydronucleoside Structures and Derivatization

The stereochemistry of this compound is a critical aspect that dictates its chemical reactivity and the structure of its derivatives. The formation of the anhydro bridge itself is a stereospecific process, and its subsequent reactions are heavily influenced by the fixed geometry of the bicyclic system.

The opening of the anhydro ring by nucleophiles is a key reaction for introducing substituents at the 3'-position. This reaction typically proceeds with an inversion of configuration at the C3' center, following an SN2 mechanism. The rigid conformation of the sugar ring directs the incoming nucleophile to attack from the side opposite to the anhydro bridge, leading to a predictable stereochemical outcome. This stereocontrol is a valuable feature in the synthesis of specific 3'-modified nucleoside analogs.

For example, the synthesis of 3'-deoxy-3'-thiothymidine can be achieved through the ring-opening of a 2,3'-anhydronucleoside with a sulfur nucleophile. nih.gov This approach provides a stereochemically defined route to the desired 3'-thio derivative. The stereochemistry of the resulting product is a direct consequence of the stereochemical constraints imposed by the anhydro precursor.

The inherent stereochemistry of the anhydrothymidine scaffold is thus a powerful tool for synthetic chemists, enabling the preparation of a wide range of stereochemically pure nucleoside analogs for various research applications. The predictable nature of these reactions, governed by the rigid bicyclic structure, underscores the importance of understanding the stereochemical aspects of anhydronucleosides.

Reaction Kinetics and Mechanistic Pathways

Investigation of Nucleophilic Ring-Opening Reactions of 2,3'-Anhydrothymidine (B14821)

The strained three-membered anhydro ring of this compound is susceptible to attack by a variety of nucleophiles. This reactivity is central to its use in synthesizing 3'-substituted-3'-deoxythymidine analogues. These reactions are typically bimolecular nucleophilic substitution (SN2) reactions.

The most prominent example of a nucleophilic ring-opening reaction is the synthesis of 3'-azido-3'-deoxythymidine (AZT, Zidovudine), a critical anti-HIV drug. In this synthesis, this compound serves as a key intermediate. The anhydro ring is opened by a nucleophilic azide (B81097) ion (N₃⁻), typically from a source like lithium azide. sciencesnail.com This attack occurs at the 3'-position, breaking the C3'-O bond and leading to the formation of the azido (B1232118) group at this position with an inversion of stereochemistry. sciencesnail.com

The general scheme involves the nucleophile attacking the carbon atom of the epoxide-like anhydro ring, leading to the opening of the strained ring. Under basic or neutral conditions, this attack preferentially occurs at the less sterically hindered carbon atom. In the case of this compound, the nucleophile attacks the 3'-carbon.

The following table summarizes the outcomes of ring-opening reactions with different nucleophiles.

NucleophileReagent ExampleProduct
Azide (N₃⁻)Lithium Azide (LiN₃)3'-Azido-3'-deoxythymidine (AZT) sciencesnail.com
Thioacetate (CH₃COS⁻)Thioacetic acid3'-S-acetyl-3'-thio-2'-deoxynucleosides

Kinetic Studies of Derivatization Processes

Detailed quantitative kinetic data, such as specific rate constants and activation energies for the derivatization of this compound, are not extensively detailed in the available literature. The rate of reaction is generally described in qualitative terms, such as reactions proceeding to give a "good yield". sciencesnail.com

However, the kinetics of these derivatization processes are governed by the principles of SN2 reactions. Several factors are known to influence the reaction rate:

Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of the attacking species is a key determinant of the reaction kinetics. nih.gov

Solvent: The choice of solvent can significantly impact the rate of SN2 reactions. Polar aprotic solvents are often used to dissolve the reactants and facilitate the substitution.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the nucleophilic attack and ring-opening. Syntheses involving this compound often involve heating the reaction mixture. sciencesnail.com

While precise rate equations for this compound are not provided, the reaction rates are understood to be dependent on the concentrations of both the this compound substrate and the nucleophile, which is characteristic of a bimolecular process. ias.ac.in

Elucidation of Reaction Mechanisms and Alternative Pathways

The predominant reaction mechanism for the derivatization of this compound is the SN2 pathway. sciencesnail.com This mechanism explains both the regioselectivity and the stereochemistry observed in its various reactions.

SN2 Mechanism:

Nucleophilic Attack: A strong nucleophile, such as an azide ion, attacks one of the electrophilic carbon atoms of the strained anhydro ring. Due to steric considerations, the attack occurs at the C3' position, which is less sterically hindered than the C2' position.

Ring Opening and Inversion of Stereochemistry: The nucleophile attacks from the side opposite to the C-O anhydro bond. This backside attack leads to the simultaneous breaking of the C3'-O bond and the formation of a new bond between the nucleophile and the C3' carbon. This process results in an inversion of the stereochemical configuration at the C3' center. sciencesnail.com The oxygen of the opened ring becomes a negatively charged alkoxide.

Protonation: In a subsequent step, a proton source is typically added to neutralize the alkoxide, resulting in the formation of a hydroxyl group at the C2' position.

This SN2 mechanism is highly reliable for explaining the formation of 3'-substituted thymidine (B127349) analogues from the anhydro intermediate. The formation of the anhydro ring itself conveniently sets up the 3' position for this nucleophilic attack with the desired stereochemical outcome for products like AZT. sciencesnail.com

No significant alternative pathways, such as SN1 reactions or major rearrangements, are commonly reported for the nucleophilic opening of this compound under typical synthetic conditions. The high strain of the three-membered ring and the use of strong nucleophiles strongly favor the direct SN2 displacement mechanism.

Future Perspectives and Research Directions

Advancements in Stereoselective and Asymmetric Synthesis of 2,3'-Anhydrothymidine (B14821) and its Derivatives

The stereochemistry of nucleoside analogues is crucial for their biological activity. Future advancements in the synthesis of this compound and its derivatives will likely focus on achieving higher stereoselectivity and efficiency.

Current and Future Approaches:

Chiral Catalysts: The use of chiral catalysts, such as chiral binaphthyl phosphates and L-proline-derived catalysts, is a promising avenue for the asymmetric synthesis of 2-arylethylamines, a motif relevant to nucleoside analogue synthesis. mdpi.com These catalysts can induce high enantioselectivity in key reaction steps. mdpi.com

Stereoselective Cyclization: The development of intramolecular alkyne iminium ion cyclization methods allows for the stereoselective construction of heterocyclic systems, which could be adapted for the synthesis of complex anhydrothymidine derivatives. rsc.org

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can be engineered to perform specific stereoselective transformations on nucleoside precursors.

Pinane-Based Scaffolds: The stereoselective synthesis of pinane-based 2-amino-1,3-diols demonstrates the potential of using readily available chiral starting materials from nature to construct complex chiral molecules. beilstein-journals.org This approach could be applied to the synthesis of novel anhydrothymidine analogues with defined stereochemistry. beilstein-journals.org

A key reaction in the synthesis of this compound is the Mitsunobu reaction, which proceeds via a specific mechanism to form the anhydro linkage. liverpool.ac.uk The N-alkylation versus O-alkylation of this compound is a critical aspect that influences the subsequent reaction pathways, for instance, with the azide (B81097) ion to form azidonucleosides. acs.org

Exploration of Novel Biological Targets and Mechanistic Pathways (In Vitro)

While this compound itself is primarily a synthetic intermediate, its derivatives have shown potential as therapeutic agents. Future in vitro studies will be essential to uncover new biological targets and elucidate their mechanisms of action.

Potential Research Areas:

Anticancer and Antiviral Activity: Purine (B94841) nucleoside analogs, a class to which this compound derivatives belong, are known to inhibit DNA synthesis and induce apoptosis in cancer cells. medchemexpress.com Further screening of anhydrothymidine libraries against various cancer cell lines and viruses is warranted. For instance, some derivatives have been investigated for their activity against Hepatitis C virus (HCV). researchgate.net

Enzyme Inhibition: Derivatives of this compound could be designed to target specific enzymes involved in disease pathways. For example, inhibitors of polynucleotide kinase 3'-phosphatase (PNKP), an enzyme involved in DNA repair, have been developed and show promise in sensitizing cancer cells to therapy. ualberta.canih.gov

Mechanism of Action: Detailed mechanistic studies are needed to understand how these compounds interact with their biological targets. This includes investigating their role in DNA damage response and cell cycle regulation. ambeed.com For example, phosphoramidate (B1195095) derivatives of nucleoside analogues are being explored as a way to overcome resistance mechanisms, with their activation likely involving hydrolysis to the 5'-monophosphate. ucl.ac.ukucl.ac.uk

Derivative ClassPotential Biological TargetTherapeutic Area
AzidonucleosidesReverse TranscriptaseAntiviral (HIV) ucl.ac.ukucl.ac.uk
Fluorinated NucleosidesDNA/RNA PolymerasesAntiviral, Anticancer acs.org
PhosphoramidatesCellular KinasesAnticancer, Antiviral ucl.ac.ukucl.ac.uk
PNKP InhibitorsPolynucleotide Kinase 3'-PhosphataseAnticancer ualberta.canih.gov

Integration with Flow Chemistry and Automated Synthetic Methodologies

The integration of flow chemistry and automated synthesis platforms can significantly accelerate the synthesis and screening of this compound derivatives.

Advantages of Modern Synthetic Methodologies:

High-Throughput Synthesis: Automated synthesizers can rapidly produce libraries of compounds, facilitating structure-activity relationship (SAR) studies. nih.gov

Improved Efficiency and Safety: Flow chemistry offers precise control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety for hazardous reactions. acs.org

Automated Radiosynthesis: this compound is a key precursor for the synthesis of radiolabeled compounds like [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine), a PET imaging agent. iaea.orgiaea.orgresearchgate.net Automated synthesis modules are crucial for the routine and safe production of these radiopharmaceuticals. iaea.orgiaea.orgresearchgate.netmdpi.com

Example of an Automated Synthesis Workflow for [¹⁸F]FLT:

Fluorination of a protected this compound precursor (e.g., 5'-O-Benzoyl-2,3'-anhydrothymidine). iaea.orgresearchgate.netcymitquimica.com

Hydrolysis of the protecting groups. iaea.org

Purification using solid-phase extraction (SPE) cartridges. iaea.orgresearchgate.net

This automated process allows for the production of pharmaceutical-grade [¹⁸F]FLT with high radiochemical yield and purity. iaea.orgresearchgate.net

Applications in Synthetic Biology and Development of Novel Biomaterials

The unique chemical properties of this compound and its derivatives make them attractive building blocks for applications in synthetic biology and materials science.

Future Directions:

Synthetic Genetic Circuits: Modified nucleosides can be incorporated into synthetic genetic circuits to control gene expression and cellular behavior. azolifesciences.com These circuits are fundamental components in the redesign of cellular functions for therapeutic and biotechnological purposes. azolifesciences.com

DNA Nanotechnology: Oligonucleotides containing modified nucleosides can be used to construct novel DNA nanostructures with tailored properties. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which does not require a cytotoxic copper catalyst, is a promising method for ligating and crosslinking oligonucleotides containing modified bases, such as those derived from this compound. soton.ac.uk

Biomaterials: The incorporation of anhydrothymidine derivatives into polymers could lead to the development of novel biomaterials with specific recognition properties or stimuli-responsive behavior.

Synthetic biology aims to create novel biological systems from basic components like DNA and proteins. azolifesciences.comethz.chnih.gov The ability to synthesize and incorporate modified nucleosides is a key enabling technology in this field. ethz.ch

Computational Design and Predictive Modeling for Anhydrothymidine Derivatives

Computational methods are becoming indispensable tools in drug discovery and materials science. Applying these techniques to this compound can guide the design of new derivatives with desired properties.

Computational Approaches:

Molecular Docking: This technique can predict the binding affinity and mode of interaction of anhydrothymidine derivatives with their biological targets, such as enzymes or receptors. ijpsjournal.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of anhydrothymidine derivatives with their biological activity, helping to prioritize compounds for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological systems, helping to validate binding modes and understand mechanisms of action. nih.gov

Predictive Modeling of Physicochemical Properties: Computational tools can predict properties like solubility, permeability, and toxicity (ADME-Tox), aiding in the early-stage selection of drug candidates. ijpsjournal.com

The integration of computational design with experimental synthesis and biological evaluation creates a powerful feedback loop for the rapid discovery and optimization of novel this compound-based compounds. rsc.orgnih.govmdpi.com

Q & A

Q. Q1. What are the standard protocols for synthesizing 2,3'-anhydrothymidine, and how are intermediates characterized?

Synthesis typically involves cyclization reactions using thymidine derivatives. For example, thymidine can be mesylated with mesyl chloride to form a 3'-O-mesyl intermediate, followed by cyclization with potassium phthalimide in hot DMF-water to yield this compound . Characterization relies on NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and mass spectrometry for molecular weight verification. Raw data (e.g., chromatograms, spectra) should be archived in appendices, with processed data (e.g., coupling constants, retention times) included in the main text .

Q. Q2. What safety precautions are critical when handling this compound in the laboratory?

Refer to safety data sheets (SDS) for hazards such as acute toxicity and skin/eye irritation. Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation and direct contact; emergency procedures include rinsing exposed skin/eyes with water and seeking medical attention. Store in a cool, dry environment away from incompatible materials like strong oxidizers .

Q. Q3. How can researchers ensure reproducibility of synthetic procedures for this compound?

Document precise reaction conditions (temperature, solvent purity, catalyst concentration) and validate key intermediates via orthogonal methods (e.g., TLC and HPLC). Include batch-specific details (e.g., reagent lot numbers) in appendices . Reproducibility assessments should account for variability in anhydrous solvent quality and catalyst activity .

Advanced Research Questions

Q. Q4. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic ring-opening reactions?

Mechanistic studies require kinetic experiments (e.g., varying nucleophile concentration) and isotopic labeling (e.g., ¹⁸O to track oxygen migration). For example, iodination of this compound derivatives involves iodide ion attack at the α-face, confirmed by X-ray crystallography of intermediates . Computational modeling (DFT) can predict regioselectivity and transition states .

Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Analyze methodological differences: (1) Compare assay conditions (e.g., cell lines vs. in vitro enzymatic assays); (2) Evaluate purity profiles (HPLC-UV/MS) to rule out impurity interference; (3) Replicate studies using standardized protocols. Discrepancies may arise from degradation products or solvent effects .

Q. Q6. How can computational chemistry optimize the synthesis of this compound analogs?

Use molecular docking to predict binding affinity of analogs (e.g., AZT precursors) and QSAR models to correlate structural modifications with reactivity. Software like Gaussian or Schrödinger Suite can simulate transition states for ring-opening reactions, guiding experimental design .

Q. Q7. What advanced techniques quantify trace impurities in this compound batches?

LC-MS/MS with stable isotope-labeled internal standards ensures sensitivity for detecting sub-0.1% impurities. For example, residual mesyl chloride byproducts can be identified via MRM (multiple reaction monitoring). Validation should follow ICH guidelines for precision, accuracy, and linearity .

Methodological and Ethical Considerations

Q. Q8. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Include control samples spiked with degradation markers (e.g., thymidine). Statistical tools like ANOVA assess significance of degradation pathways .

Q. Q9. What ethical and reporting standards apply to publishing data on this compound?

Adhere to ICMJE guidelines: Disclose funding sources, conflicts of interest, and chemical safety protocols. Cite primary literature over reviews; use repositories like Chemotion for raw spectral data .

Q. Q10. How can mixed-methods approaches enhance studies on this compound’s reactivity?

Combine quantitative kinetics with qualitative electron microscopy to visualize reaction intermediates. For example, TEM can confirm nanoparticle catalysts’ role in ring-opening reactions, while kinetic data models activation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.